molecular formula C27H42O3 B085460 (25R)-5alpha-Spirost-9(11)-en-3beta-ol CAS No. 1106-20-3

(25R)-5alpha-Spirost-9(11)-en-3beta-ol

Cat. No. B085460
CAS RN: 1106-20-3
M. Wt: 414.6 g/mol
InChI Key: QCVKYDNFSXDPSW-NGAWEBMDSA-N
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Description

“(25R)-5alpha-Spirost-9(11)-en-3beta-ol” is a chemical compound with the molecular formula C27H42O3 and a molecular weight of 414.6 g/mol . It is also known by its CAS number 1106-20-3 .


Molecular Structure Analysis

The molecular structure of “(25R)-5alpha-Spirost-9(11)-en-3beta-ol” is characterized by its molecular formula C27H42O3 . Detailed structural analysis would require more specific information such as spectroscopic data or crystallographic studies.

Safety And Hazards

The safety and hazards associated with “(25R)-5alpha-Spirost-9(11)-en-3beta-ol” are not clearly mentioned in the available literature. It’s always important to handle chemical compounds with appropriate safety measures .

properties

IUPAC Name

(1S,2S,4S,5'R,6R,7S,8R,9S,13S,16S,18S)-5',7,9,13-tetramethylspiro[5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icos-11-ene-6,2'-oxane]-16-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H42O3/c1-16-7-12-27(29-15-16)17(2)24-23(30-27)14-22-20-6-5-18-13-19(28)8-10-25(18,3)21(20)9-11-26(22,24)4/h9,16-20,22-24,28H,5-8,10-15H2,1-4H3/t16-,17+,18+,19+,20-,22+,23+,24+,25+,26+,27-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QCVKYDNFSXDPSW-NGAWEBMDSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCC2(C(C3C(O2)CC4C3(CC=C5C4CCC6C5(CCC(C6)O)C)C)C)OC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1CC[C@@]2([C@H]([C@H]3[C@@H](O2)C[C@@H]4[C@@]3(CC=C5[C@H]4CC[C@@H]6[C@@]5(CC[C@@H](C6)O)C)C)C)OC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H42O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40911787
Record name Spirost-9(11)-en-3-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40911787
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

414.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(25R)-5alpha-Spirost-9(11)-en-3beta-ol

CAS RN

1106-20-3
Record name 9,11-Didehydrotigogenin
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001106203
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Spirost-9(11)-en-3-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40911787
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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